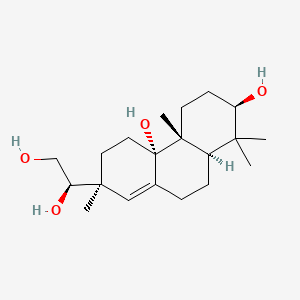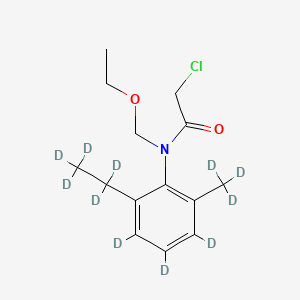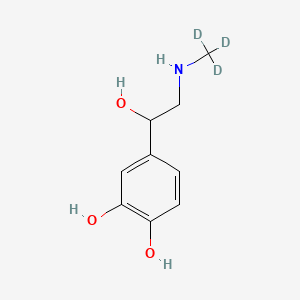
Tetromycin A
Descripción general
Descripción
Tetromycin A is an unusual tetronic acid-based antibiotic . It is structurally related to saccharocarcin, chlorothricin, tetrocarcin, kijanimicin, and versipelostatin . It has been shown to be active against antibiotic-resistant and susceptible Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
Tetracyclines, including this compound, have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . The synthesis features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .
Molecular Structure Analysis
The molecular formula of this compound is C36H48O6 . Its formal name is (9CI)- (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-4- (acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-18H-16a,19-Metheno-16aH-benzo [b]naphth [2,1-j]oxacyclotetradecin-18,20 (1H)-dione .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
1. Antiparasitic and Protease Inhibitory Activities Tetromycin derivatives, including Tetromycin A, have been isolated from Streptomyces axinellae and tested for their antiparasitic activities against Leishmania major and Trypanosoma brucei. These compounds also exhibit protease inhibition against cysteine proteases and viral proteases, showcasing potential in antiparasitic therapies and enzyme inhibition research (Pimentel-Elardo et al., 2011).
2. Impact on Mitochondrial Function Although not specifically about this compound, research on tetracyclines, a related group, shows that they can disrupt mitochondrial function in eukaryotic models. This impact on mitochondrial translation and proteotoxic stress has implications for understanding the broader effects of similar compounds in cellular and physiological research (Moullan et al., 2015).
3. Altered Cellular Metabolism In the realm of cellular biology, studies on doxycycline, a member of the tetracycline family, indicate that tetracyclines can alter gene expression and shift metabolism toward a more glycolytic phenotype in human cell lines. This research provides insights into the potential metabolic effects of related compounds like this compound (Ahler et al., 2013).
4. Antibiotic Resistance Studies The study of antibiotic resistance is crucial in medical research, and this compound, as part of the tetracycline group, contributes to this field. Research on resistance mechanisms to tetracyclines, including efflux and ribosomal protection, is essential for developing new antibiotics and understanding bacterial resistance patterns (Linkevicius et al., 2015).
Mecanismo De Acción
Tetromycin A is an unusual tetronic acid-based antibiotic with pronounced activity against antibiotic-resistant and susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Target of Action
This compound appears to target the phosphatidylinositide-3’-kinase/Akt signalling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of the PI3K/Akt pathway . This inhibition can mediate a variety of biological responses, including protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis .
Biochemical Pathways
This compound affects the PI3K/Akt signaling pathway . Akt, a downstream factor in this pathway, mediates various biological responses. The inhibition of this pathway by this compound presumably contributes to the acquisition of malignant properties of human cancers .
Result of Action
The primary result of this compound’s action is the inhibition of the PI3K/Akt pathway , leading to effects on protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis . This can lead to the death of affected cells, particularly in the context of bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of biofilms can all impact the effectiveness of the antibiotic . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tetromycin A interacts with bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and chromosomal segregation, as they manage the topology of DNA during these processes . This compound effectively prevents the re-ligation step of the DNA cleavage-relegation cycle, leading to disruptions in DNA processes .
Cellular Effects
This compound exerts its effects on various types of cells by disrupting DNA processes, which ultimately leads to bacterial cell death . It has pronounced activity against Gram-positive bacteria, including MRSA . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of bacterial type II topoisomerases . By binding to and stabilizing the enzyme-DNA complex, this compound effectively prevents the re-ligation step of the DNA cleavage-relegation cycle . This leads to disruptions in DNA processes at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound derivatives show antiparasitic activities against Trypanosoma brucei and time-dependent inhibition of cathepsin L-like proteases .
Metabolic Pathways
This compound is a complex polyketide-derived compound .
Transport and Distribution
Given its molecular mechanism of action, it is likely that this compound interacts with transporters or binding proteins that facilitate its interaction with bacterial type II topoisomerases .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to areas of the cell where bacterial type II topoisomerases are active .
Propiedades
IUPAC Name |
(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFCZZPPWNMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do Tetromycins interact with their targets and what are the downstream effects?
A1: The research primarily focuses on the anti-trypanosomal and protease inhibitory activities of the newly discovered Tetromycins []. While the exact mechanism for anti-trypanosomal activity isn't detailed, the study demonstrates these compounds exhibit activity against Trypanosoma brucei. Additionally, the research shows that these Tetromycins act as time-dependent inhibitors of cathepsin L-like proteases, with Ki values in the low micromolar range []. This inhibition suggests potential interference with parasite proteases crucial for their life cycle or infectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



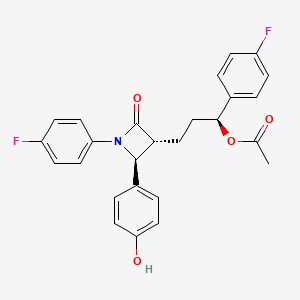
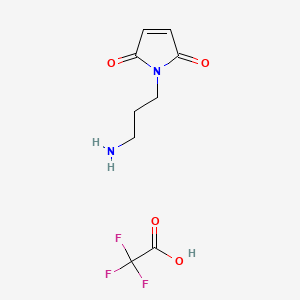
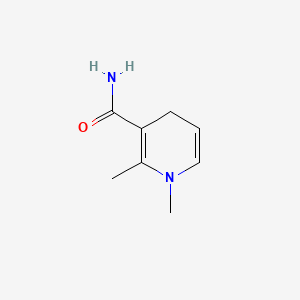
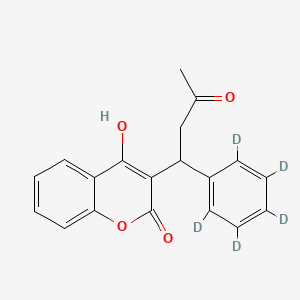
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
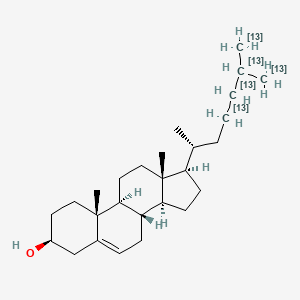

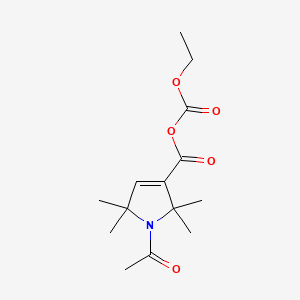
![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
